N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C32H33N5O5S and its molecular weight is 599.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves aminolysis and alkylation processes. These synthetic pathways lead to compounds with confirmed structures through NMR, LC-MS, and EI-MS analysis. The biological activities of these synthesized compounds have been evaluated, revealing significant in vitro anticancer and antibacterial properties. SAR (Structure-Activity Relationship) studies have identified specific compounds with high anticancer activity against non-small cell lung and CNS cancer cell lines, underscoring their potential therapeutic value (Berest et al., 2011).
Antitumor Activity and Molecular Docking
Further research has designed and synthesized analogues demonstrating broad spectrum antitumor activity, with certain compounds displaying 1.5–3.0-fold greater potency compared to the control, 5-FU. These findings highlight the compound's promise in oncological applications. Molecular docking studies have provided insights into the mechanism of action, revealing inhibition of crucial kinases involved in cancer cell proliferation (Al-Suwaidan et al., 2016).
Trimethoxyanilides and Quinazolinone Scaffolds
Another study explored the antitumor efficacy of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, presenting compounds with extensive-spectrum antitumor efficiency against various tumor cell lines. These compounds' selective activity towards certain cancer types further illustrates the potential for targeted cancer therapy (Mohamed et al., 2016).
Properties
IUPAC Name |
2-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O5S/c1-41-26-13-12-22(18-27(26)42-2)15-17-34-29(39)20-43-32-36-24-11-7-6-10-23(24)30-35-25(31(40)37(30)32)19-28(38)33-16-14-21-8-4-3-5-9-21/h3-13,18,25H,14-17,19-20H2,1-2H3,(H,33,38)(H,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWXUZBSLQMBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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